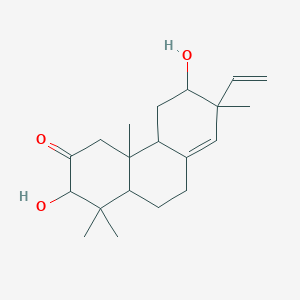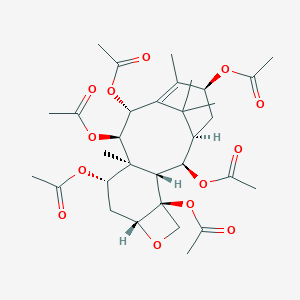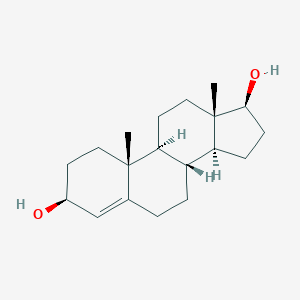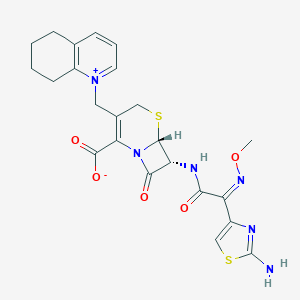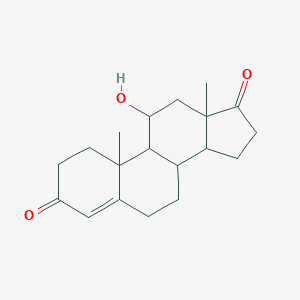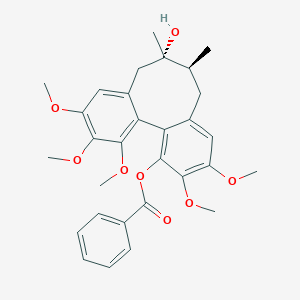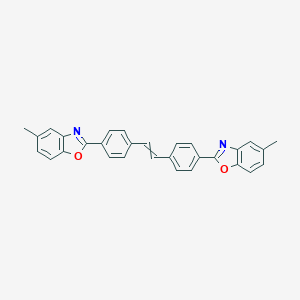
Nagilactone C
Vue d'ensemble
Description
Nagilactone C is a diterpene dilactone compound isolated from Podocarpus neriifolius. It has potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines .
Molecular Structure Analysis
Nagilactone C is a diterpene dilactone compound . Its molecular formula is C19H22O7 .Physical And Chemical Properties Analysis
Nagilactone C has a molecular formula of C19H22O7, an average mass of 362.374 Da, and a monoisotopic mass of 362.136566 Da . Its density is 1.5±0.1 g/cm3, boiling point is 667.3±55.0 °C at 760 mmHg, and flash point is 244.9±25.0 °C .Applications De Recherche Scientifique
-
Microbiology
- Application : Nagilactone C has been found to play a role in the activation of ABC transporter genes and pleiotropic drug resistance in Saccharomyces cerevisiae ρ0 cells .
- Methods : The study used real-time PCR analysis and a spot dilution assay to investigate the role of Nagilactone C .
- Results : The study revealed that RPD3 and UME6 are responsible for the activated basal expression of the ABC transporter-encoding genes SNQ2, PDR15, and PDR5 in S. cerevisiae ρ0 cells .
-
Pharmacology
- Application : Nagilactone C has been found to have anti-inflammatory effects .
- Methods : The seeds of P. nagi were isolated by comprehensive chromatographic methods to obtain Nagilactone C .
- Results : Nagilactone C significantly inhibited nitric oxide (NO) production on LPS-stimulated RAW264.7 macrophages, with IC50 values of 0.18±0.04 and 0.53±0.03 μM, respectively .
-
Oncology
- Application : Nagilactone C has been found to possess potent antiproliferative activity against human fibrosarcoma and murine colon carcinoma tumor cell lines .
- Methods : Nagilactone C was isolated and characterized using NMR, IR and FAB-MS spectroscopic methods .
- Results : Nagilactone C exhibited ED50 values of 2.3 and 1.2 μg/ml, respectively, against human fibrosarcoma and murine colon carcinoma tumor cell lines .
-
Anticancer Activities
- Application : Nagilactones, including Nagilactone C, have been found to exhibit potent anticancer activities against different cancer cell lines and tumor models .
- Methods : The study involved a comprehensive analysis of their mechanism of action, which includes a drug-induced inhibition of cell proliferation, a blockade of the epithelial to mesenchymal cell transition, and a capacity to modulate the PD-L1 immune checkpoint .
- Results : The most active derivatives, such as nagilactones C, E, and F, exhibited potent anticancer activities . Different molecular effectors have been implicated in the antitumor activity, chiefly the AP-1 pathway blocked upon activation of the JNK/c-Jun axis .
-
Protein Synthesis Inhibition
- Application : Nagilactone E, a dinorditerpenoid isolated from Podocarpus nagi, has been found to possess anticancer effects against lung cancer cells in vitro .
- Methods : The study involved administering Nagilactone E to CB-17/SCID mice bearing human lung cancer cell line A549 xenograft for 3 weeks .
- Results : Nagilactone E administration significantly suppressed the tumor growth without obvious adverse effects . The study also found that Nagilactone E is a protein synthesis inhibitor .
-
Cytotoxicity
- Application : Nagilactone C has been identified as a eukaryotic protein synthesis inhibitor with notable cytotoxicity .
- Methods : The study involved comparing similar activity profiles .
- Results : Nagilactone C inhibited the elongation of protein synthesis without preventing ribosome binding to mRNA templates .
-
Antifungal Activities
- Application : Nagilactones, including Nagilactone C, have been found to exhibit potent antifungal activities .
- Methods : The study involved a comprehensive analysis of their mechanism of action, which includes a drug-induced inhibition of cell proliferation, a blockade of the epithelial to mesenchymal cell transition, and a capacity to modulate the PD-L1 immune checkpoint .
- Results : The most active derivatives, such as nagilactones C, E, and F, exhibited potent antifungal activities . Different molecular effectors have been implicated in the antifungal activity, chiefly the AP-1 pathway blocked upon activation of the JNK/c-Jun axis .
-
Anti-Inflammatory Drug Lead
- Application : Oidiolactone B, a fungal metabolite from Oidiodendron griseum, might be used as an anti-inflammatory drug lead in the treatment of IL-1 (interleukin-1) and TNF (tumor necrosis factor)-mediated diseases .
- Methods : The study involved administering Oidiolactone B to CB-17/SCID mice bearing human lung cancer cell line A549 xenograft for 3 weeks .
- Results : Oidiolactone B administration significantly suppressed the tumor growth without obvious adverse effects . The study also found that Oidiolactone B is a protein synthesis inhibitor .
-
Inhibition of Protein Synthesis
- Application : Nagilactone C has been identified as a eukaryotic protein synthesis inhibitor with notable cytotoxicity .
- Methods : The study involved comparing similar activity profiles .
- Results : Nagilactone C inhibited the elongation of protein synthesis without preventing ribosome binding to mRNA templates .
Safety And Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Propriétés
IUPAC Name |
(1S,2S,4R,5R,6R,9S,10R,17R)-5,10-dihydroxy-1,6-dimethyl-12-propan-2-yl-3,8,13-trioxapentacyclo[7.7.1.02,4.06,17.011,16]heptadeca-11,15-diene-7,14-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O7/c1-6(2)11-9-7(5-8(20)24-11)18(3)14-12(10(9)21)26-17(23)19(14,4)15(22)13-16(18)25-13/h5-6,10,12-16,21-22H,1-4H3/t10-,12-,13-,14-,15+,16-,18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGNOPGIIPQKNHD-RSKPZANQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C2C(C3C4C(C(C5C(C4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=C2[C@H]([C@@H]3[C@H]4[C@]([C@H]([C@@H]5[C@H]([C@@]4(C2=CC(=O)O1)C)O5)O)(C(=O)O3)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019971 | |
| Record name | Nagilactone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nagilactone C | |
CAS RN |
24338-53-2 | |
| Record name | Nagilactone C | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24338-53-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nagilactone C | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024338532 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nagilactone C | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117884 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Nagilactone C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401019971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NAGILACTONE C | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38MVA8L9PT | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



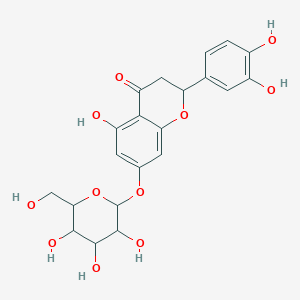
![n-Methyl-2-phenyl-n-[(5r,7s,8s)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]dec-8-yl]acetamide](/img/structure/B211171.png)


![2-[(1R,2R,5S)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B211208.png)

